2-(4-chloro-2-iodophenyl)acetonitrile
Description
2-(4-Chloro-2-iodophenyl)acetonitrile is a halogenated aromatic nitrile compound featuring a chloro substituent at the para position and an iodine atom at the ortho position of the benzene ring, with an acetonitrile group attached to the central carbon. This structure combines electron-withdrawing halogen substituents (Cl and I) with the polar nitrile functional group, making it a candidate for diverse applications in organic synthesis, pharmaceuticals, and materials science.
Properties
CAS No. |
882689-31-8 |
|---|---|
Molecular Formula |
C8H5ClIN |
Molecular Weight |
277.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-chloro-2-iodophenyl)acetonitrile typically involves the reaction of phenylacetic acid with elemental iodine. The process begins with the conversion of phenylacetic acid to phenylacetonitrile using phosphorus pentoxide. The phenylacetonitrile is then reacted with iodine to produce this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-iodophenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and iodo groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as sodium chlorite for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Organic Synthesis
2-(4-chloro-2-iodophenyl)acetonitrile serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions due to the presence of halogen atoms allows for the formation of various derivatives that are crucial in chemical research.
Biological Applications
In biological research, this compound is employed in the development of biologically active compounds. Its derivatives have been investigated for potential therapeutic effects, particularly in anticancer drug development. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies .
Medicinal Chemistry
The synthesis of potential therapeutic agents, including anticancer drugs, is a key application area for this compound. Studies have shown that compounds derived from this intermediate can exhibit significant biological activity against various cancer cell lines .
Case Study 1: Anticancer Drug Development
A recent study explored the synthesis of novel anticancer agents using derivatives of this compound. The synthesized compounds were tested against human cancer cell lines, demonstrating promising cytotoxicity and selectivity profiles. This highlights the compound's potential as a scaffold for drug design in oncology .
Case Study 2: Agrochemical Research
In agrochemical research, derivatives of this compound have been evaluated for their efficacy as pesticides. The introduction of halogen substituents has been shown to enhance the biological activity of these compounds against specific pests while maintaining low toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-iodophenyl)acetonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro and iodo groups make it a versatile intermediate that can undergo substitution, oxidation, and reduction reactions. These reactions enable the compound to form a wide range of products with different biological and chemical properties .
Comparison with Similar Compounds
Halogen Substituent Variations
- 2-(2,4-Dichlorophenyl)acetonitrile (CAS 140-53-4): This compound replaces iodine with a second chlorine atom at the ortho position. However, iodine’s larger atomic radius and polarizability may improve π-π stacking interactions in supramolecular systems . Key Data: Molecular weight = 190.05 g/mol (vs. 293.55 g/mol for the target compound). Higher volatility due to lower molecular weight .
- 2-(4-Amino-3-iodophenyl)acetonitrile (CAS 955397-24-7): Features an amino group at the para position and iodine at meta. The amino group introduces electron-donating effects, contrasting with the electron-withdrawing Cl/I in the target compound. This drastically alters acidity (pKa of nitrile group) and solubility in polar solvents .
Functional Group Modifications
- 2-(4-Chlorophenyl)-3-oxopropanenitrile (CAS 62538-21-0): Incorporates a ketone group adjacent to the nitrile. This α-cyano ketone structure increases electrophilicity, enabling participation in Knoevenagel condensations, unlike the target compound’s simpler nitrile . Spectral Data: IR peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch), distinguishing it from the target compound’s IR profile .
Physicochemical Properties
| Property | 2-(4-Chloro-2-iodophenyl)acetonitrile | 2-(2,4-Dichlorophenyl)acetonitrile | 2-(4-Chlorophenyl)-3-oxopropanenitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 293.55 | 190.05 | 193.62 |
| Boiling Point | Estimated >250°C (high due to I) | ~220°C | ~215°C |
| Solubility (Polarity) | Low in water; soluble in DMSO, DMF | Moderate in acetone | High in methanol (due to ketone) |
| LogP (Lipophilicity) | ~3.5 (predicted) | 2.8 | 1.9 |
Q & A
Q. What are the primary synthetic routes for 2-(4-chloro-2-iodophenyl)acetonitrile?
The compound is typically synthesized via direct iodination of a pre-substituted phenylacetonitrile precursor. Key steps include:
- Electrophilic substitution : Using iodine with oxidizing agents (e.g., hydrogen peroxide or NaOCl) under acidic conditions (e.g., acetic acid or CH₂Cl₂) to introduce iodine at the ortho position relative to the nitrile group .
- Temperature control : Reactions are performed at 40–60°C to ensure regioselectivity and minimize side reactions.
- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol) to isolate the product.
Q. How is X-ray crystallography employed to characterize this compound?
- Structure refinement : Use SHELXL (via SHELX suite) for refining atomic coordinates and thermal parameters from diffraction data. This program is robust for handling small-molecule structures and high-resolution data .
- Visualization : ORTEP-3 generates graphical representations of the molecular structure, highlighting bond lengths, angles, and halogen (I/Cl) positions .
- Validation : Check for geometric outliers (e.g., distorted bond angles) using CIF validation tools.
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions functionalize this compound?
The iodine substituent enables Pd-mediated couplings (e.g., Suzuki, Heck):
- Optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with ligands (e.g., XPhos) in anhydrous THF or DMF.
- Selectivity : The iodine atom at the 2-position is more reactive than chlorine in cross-coupling due to lower bond dissociation energy .
- Applications : Introduce sulfonamide, aryl, or alkynyl groups for drug discovery or material science intermediates.
Q. How do electronic effects of substituents (Cl, I, CN) influence reactivity in nucleophilic aromatic substitution?
- Electron-withdrawing groups (Cl, CN, I) deactivate the ring but direct substitution to meta/para positions.
- Iodine’s dual role : Acts as a leaving group in cross-couplings while enhancing halogen bonding in biological interactions .
- Experimental validation : Use DFT calculations (e.g., Gaussian) to map electron density distribution and compare with kinetic data from substitution reactions.
Q. How to resolve contradictions in reported iodination conditions (e.g., solvent choice, oxidizing agents)?
- Comparative analysis :
| Parameter | Acetic Acid | Dichloromethane |
|---|---|---|
| Reaction Rate | Faster (polar protic) | Slower (aprotic) |
| Regioselectivity | Higher (H-bonding) | Moderate |
| Side Products | More acidic byproducts | Fewer |
- Recommendation : Use acetic acid for faster reactions but include scavengers (e.g., Na₂SO₃) to minimize over-oxidation.
Q. What strategies enhance the compound’s bioactivity through structural modifications?
- Halogen bonding : Replace iodine with bromine or CF₃ groups to study binding affinity changes with target proteins (e.g., enzymes) .
- Nitrile derivatization : Convert the nitrile to tetrazole or amide groups to improve solubility and metabolic stability.
- SAR studies : Synthesize analogs (e.g., 4-methoxy or 3-amino derivatives) and screen against biological targets (e.g., kinase assays).
Methodological Considerations
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.8 ppm for CH₂CN), IR (C≡N stretch ~2240 cm⁻¹), and HRMS (m/z 303.10 for [M+H]⁺) .
- Crystallographic data : Deposit CIF files in the Cambridge Structural Database (CSD) for public access.
- Safety : Use gloveboxes for air-sensitive reactions and PPE (nitrile gloves, face shields) due to nitrile toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
